Biotin Sulfoxide

microbiological assay biotin vitamer discrimination differential growth factor activity

Quantifying biotin status via HPLC-avidin-binding without authentic biotin sulfoxide standard introduces systematic errors-this metabolite comprises ~15% of total avidin-binding substances in human serum and co-elutes with bisnorbiotin. This racemic mixture provides both diastereomers for method development. • Enables distinction of biotin sulfoxide from bisnorbiotin in Mock HPLC/avidin-binding workflows • Sole substrate for biotin sulfoxide reductase (Km=15 μM, kcat=500 s⁻¹) • Definitive negative control for in vivo biotin supplementation Supplied at ≥95% purity with Certificate of Analysis.

Molecular Formula C10H16N2O4S
Molecular Weight 260.31
CAS No. 23015-53-4
Cat. No. B602339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin Sulfoxide
CAS23015-53-4
Molecular FormulaC10H16N2O4S
Molecular Weight260.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin Sulfoxide: Procurement Technical Baseline


Biotin sulfoxide (CAS 23015-53-4) is a sulfur-oxidized derivative of the essential B-vitamin biotin (vitamin B7), belonging to the biotin and derivatives class of organoheterocyclic compounds [1]. The commercial product is supplied as a racemic mixture of biotin (R)-sulfoxide and biotin (S)-sulfoxide diastereomers, with molecular formula C₁₀H₁₆N₂O₄S and monoisotopic mass 260.08308 Da . Biotin sulfoxide forms endogenously in mammals via NADPH-dependent oxidation of the thioether sulfur in the smooth endoplasmic reticulum and is a principal circulating biotin metabolite alongside bisnorbiotin [2]. Unlike biotin, which functions as an essential carboxylase coenzyme, biotin sulfoxide is considered a catabolite with context-dependent biological activity that varies markedly across assay systems—a property that creates both analytical challenges and unique research utilities.

Why Biotin Cannot Substitute for Biotin Sulfoxide


Biotin (CAS 58-85-5), biotin sulfone (CAS 40720-05-6), and bisnorbiotin (CAS 14217-35-9) are frequently considered interchangeable with biotin sulfoxide in avidin-binding assays, yet this assumption produces systematic quantification errors. In human serum, biotin accounts for only approximately half of total avidin-binding substances; biotin sulfoxide and bisnorbiotin constitute the remainder, with biotin sulfoxide measured at 15 ± 33 pmol/L versus biotin at 244 ± 61 pmol/L in fasting adults (n = 15) [1]. Critically, biotin sulfoxide retains full avidin-binding capacity comparable to biotin, whereas biotin sulfone exhibits only 33.2% relative avidin binding and possesses antibiotin properties that actively displace biotin from avidin [2]. Furthermore, the diastereomers of biotin sulfoxide display strikingly divergent biological activities: biotin d-sulfoxide supports full growth of Saccharomyces cerevisiae equivalent to biotin, while the l-sulfoxide shows negligible activity in the same organism [3]. Substituting biotin or biotin sulfone for biotin sulfoxide in metabolic tracer studies, enzyme kinetics, or clinical biomarker assays therefore introduces both quantitative and qualitative errors that cannot be corrected by simple calibration adjustments.

Head-to-Head Evidence for Procurement Decisions


Diastereomer-Specific Microbial Growth Activity

The two diastereomers of biotin sulfoxide display profoundly divergent growth-promoting activities across three standard microbiological assay organisms. Biotin d-sulfoxide is fully as active as biotin in promoting growth of Saccharomyces cerevisiae and Lactobacillus arabinosus, but shows no detectable activity toward Lactobacillus casei. In contrast, biotin l-sulfoxide exhibits negligible activity for S. cerevisiae and only approximately 5% of biotin's activity for L. arabinosus and L. casei [1]. This organism-dependent activity profile is unique to biotin sulfoxide among biotin vitamers and stands in marked contrast to biotin sulfone, which is actively inhibitory toward L. casei and L. arabinosus [1].

microbiological assay biotin vitamer discrimination differential growth factor activity

Avidin-Binding Profile vs. Biotin Sulfone

Biotin sulfoxide (both diastereomers) combines with avidin in a manner comparable to biotin itself, whereas biotin sulfone exhibits markedly reduced binding and possesses antibiotin properties—actively displacing biotin from avidin [1]. Quantitative avidin-binding data show biotin sulfone binds avidin with a ratio of only 0.332 relative to biotin [2]. This differential binding has direct consequences for clinical chemistry: biotin sulfoxide has been identified as a significant interferent in Roche cobas e411 immunoassays that use streptavidin-biotin detection systems [3]. In human serum, total avidin-binding substances (TABS) substantially exceed biotin alone; biotin sulfoxide contributes a mean of 15 ± 33 pmol/L (ranging widely among individuals), while biotin contributes 244 ± 61 pmol/L [4].

avidin-binding assay streptavidin-biotin technology immunoassay interference

Concentration in Human Serum and Urine

Quantitative HPLC/avidin-binding assay data from healthy adults establish the relative proportions of biotin and its metabolites in human body fluids. In serum, biotin-d,l-sulfoxide was measured at 15 ± 33 pmol/L, representing approximately 3.2% of total biotinyl compounds (464 ± 178 pmol/L), compared to biotin at 244 ± 61 pmol/L (52.6%) and bisnorbiotin at 189 ± 135 pmol/L (40.7%) [1]. In 24-hour urine, biotin-d,l-sulfoxide excretion was 5 ± 6 nmol/24 h (4.1% of total), versus biotin at 35 ± 14 nmol/24 h and bisnorbiotin at 68 ± 48 nmol/24 h [1]. In a separate cohort (n = 6), urinary biotin sulfoxide accounted for 4.0 ± 3.2% of total biotinyl excretion, while biotin accounted for 32 ± 12% and bisnorbiotin for 52 ± 15% [2]. Following oral biotin supplementation (1,200 μg/day for 14 days), serum biotin sulfoxide concentrations increased approximately 50-fold, paralleling biotin and bisnorbiotin increases, with the metabolite proportion remaining stable (no saturation of catabolic pathways) [3].

clinical biomarker biotin status assessment metabolite profiling

Biotin Sulfoxide Reductase Substrate Kinetics

Biotin sulfoxide serves as the specific substrate for biotin sulfoxide reductase (BSOR), a molybdopterin guanine dinucleotide-containing enzyme that catalyzes the reduction of biotin d-sulfoxide back to biotin. The heterologously expressed Rhodobacter sphaeroides enzyme exhibited a Km of 15 μM for biotin sulfoxide and a specific activity of 0.9 μmol biotin sulfoxide reduced per min per nmol of enzyme at pH 8.0 [1]. Further mechanistic characterization using homogeneous recombinant enzyme (expressed in E. coli) demonstrated that under saturating biotin sulfoxide concentrations, the enzyme exhibits a marked preference for NADPH (kcat,app = 500 s⁻¹; Km,app = 269 μM; catalytic efficiency kcat/Km = 1.86 × 10⁶ M⁻¹s⁻¹) compared to NADH (kcat,app = 47 s⁻¹; catalytic efficiency = 1.19 × 10⁵ M⁻¹s⁻¹), a ~15.6-fold efficiency difference [2]. The enzyme follows a Ping Pong Bi-Bi mechanism with a Km for biotin sulfoxide of 714 μM [2]. This is the only characterized enzymatic system in which biotin sulfoxide—not biotin or biotin sulfone—is the cognate substrate, establishing it as an irreplaceable biochemical probe for molybdopterin enzymology.

enzymology molybdopterin enzyme biotin recycling pathway

HPLC Resolution of Diastereomers

The separation of biotin sulfoxide diastereomers from each other and from biotin, dethiobiotin, and biotin sulfone is chromatographically demanding. A systematic comparison of reversed-phase (C18) and anion-exchange HPLC methods demonstrated that anion-exchange chromatography provides greater resolution between biotin l- and d-sulfoxide than reversed-phase, although reversed-phase resolves a wider range of biotin analogs from mixtures [1]. The mass difference between biotin and biotin sulfoxide (+16 Da, corresponding to one oxygen atom) is detectable by mass spectrometry; during oligonucleotide synthesis, HPLC and mass spec analysis revealed oxidation of biotin to biotin sulfoxide on the solid support [2]. An established HPLC/avidin-binding assay using post-column fraction collection and competitive avidin-binding detection achieves chemically specific quantification of biotin sulfoxide in the presence of biotin, bisnorbiotin, biotin sulfone, and bisnorbiotin methyl ketone, with each analyte identified by co-elution with authentic standards [3].

analytical chemistry HPLC method development vitamer separation

In Vivo Efficacy in Deficiency Models

A critical differentiation between biotin and biotin sulfoxide is established by an in vivo curative assay in biotin-deficient rats. Biotin sulfoxides (both d- and l-diastereomers) were administered to biotin-deficient rats at a dose level 100 times the effective curative dose of biotin, yet they completely failed to reverse the biotin deficiency syndrome [1]. This stands in stark contrast to the in vitro observation that biotin d-sulfoxide supports full growth of certain microorganisms (S. cerevisiae, L. arabinosus) [1]. The mechanistic basis for this discrepancy involves the biotin sulfoxide reduction system: organisms such as E. coli and certain pseudomonads express biotin sulfoxide reductase (BisC) that converts the sulfoxide back to active biotin, but mammalian tissues lack sufficient capacity for this reductive salvage pathway to sustain systemic biotin requirements [2]. In bacterial degradation studies, biotin d-sulfoxide is catabolized to CO₂ more rapidly than biotin itself in particulate preparations from a soil pseudomonad, whereas biotin sulfone undergoes very little degradation [3].

biotin deficiency model in vivo pharmacology vitamer bioactivity

Research and Industrial Application Scenarios


HPLC/Avidin-Binding Assay Reference Standard

Biotin sulfoxide is an indispensable calibration standard for clinical laboratories quantifying biotin status via HPLC separation coupled with avidin-binding detection. As demonstrated by Mock et al. (1995), biotin sulfoxide co-elutes with distinct retention characteristics and contributes to total avidin-binding substances in both serum and urine [1]. Without an authentic biotin sulfoxide standard, HPLC-based assays cannot distinguish biotin sulfoxide from bisnorbiotin or correctly assign the ~4% of total avidin-binding signal attributable to this metabolite in urine [2]. The racemic nature of the commercial product (CAS 23015-53-4) provides both diastereomers in a single reference material, enabling method development for anion-exchange HPLC conditions that maximize resolution of l- and d-sulfoxide peaks as established by Chastain et al. (1985) [3].

Biotin Sulfoxide Reductase Enzymology Substrate

Biotin sulfoxide is the sole cognate substrate for the molybdopterin guanine dinucleotide-containing enzyme biotin sulfoxide reductase. As characterized by Pollock et al. (1997, 2001), the purified recombinant enzyme utilizes biotin sulfoxide with a Km of 15 μM and achieves catalytic turnover (kcat = 500 s⁻¹) with NADPH as the preferred electron donor [4][5]. Neither biotin (the reaction product) nor biotin sulfone (the further oxidized analog) can serve as substrates for this enzyme. Procurement of high-purity biotin sulfoxide (≥95%) is therefore essential for steady-state kinetics, pre-steady-state stopped-flow studies, and crystallographic/spectroscopic characterization of molybdopterin enzymes, which represent a distinct class of redox proteins with relevance to bacterial sulfur metabolism and potential antimicrobial target development.

Negative Control for In Vivo Catabolism Studies

The demonstrated inability of biotin sulfoxide to cure biotin deficiency in rats—even at 100 times the effective biotin dose—establishes this compound as a definitive negative control for in vivo biotin supplementation studies [6]. For research programs investigating the sulfur oxidation pathway of biotin catabolism, biotin sulfoxide serves as the key intermediate metabolite between biotin and biotin sulfone. Its quantification in biological fluids via the Mock HPLC/avidin-binding method enables tracking of the NADPH-dependent smooth endoplasmic reticulum oxidation pathway independent of the β-oxidation pathway that generates bisnorbiotin [7]. The 50-fold increase in serum biotin sulfoxide observed during biotin supplementation confirms its utility as a dynamic biomarker of biotin catabolic flux [7].

Biotinylated Oligonucleotide Oxidation Standard

During solid-phase synthesis of 3′-biotinylated oligonucleotides, the biotin moiety is susceptible to oxidation, generating biotin sulfoxide as an undesired byproduct. Upadhya et al. (2005) demonstrated by HPLC and mass spectrometry that biotin gets oxidized to biotin sulfoxide during oligonucleotide synthesis on polystyrene solid supports [8]. The characteristic +16 Da mass shift (from biotin at nominal mass 244 to biotin sulfoxide at 260) provides an unambiguous mass spectrometric signature for detecting this oxidation event. Procurement of an authentic biotin sulfoxide reference standard enables oligonucleotide manufacturers to establish validated HPLC-MS methods for quantifying oxidation levels in finished biotinylated oligonucleotide products, which is critical because biotin sulfoxide formation may affect streptavidin binding efficiency in downstream hybridization and capture applications.

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